3-(4-chlorophenyl)-2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Chlorophenyl)-2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]acrylonitrile (CMPT) is an organic compound with a wide range of applications in industrial and scientific research. It is a white, crystalline solid with a molecular weight of 338.9 g/mol. CMPT is a synthetic derivative of the naturally occurring compound acrylonitrile, which is a volatile liquid with a distinctive odor. CMPT has been used in a variety of applications, including synthesis of polymers, synthesis of pharmaceuticals, and as a reagent in biochemical assays.
Scientific Research Applications
Environmental Impact Assessment
The emission of chlorophenols, including 4-chlorophenol, a component of the chemical , has been extensively reviewed for its consequences on the aquatic environment. Chlorophenols generally exhibit moderate toxic effects on mammalian and aquatic life. Toxicity to fish upon long-term exposure may be considerable. These compounds show low persistence in environments with capable biodegrading microflora but may have moderate to high persistence under certain conditions, particularly for 3-chlorophenol. Bioaccumulation is expected to be low, but their strong organoleptic effect is a striking feature (Krijgsheld & Gen, 1986).
Toxicological Studies
The toxic properties of acrylonitrile, another component of the chemical, have been studied in various contexts. Acrylonitrile is considered a chemical of economic importance with weak epidemiological evidence for carcinogenicity due to limited and small-scale studies. However, its role as an animal carcinogen and the potential for human carcinogenicity suggest caution in its handling (Blair & Kazerouni, 1997).
Applications in Drug Development
Triazole derivatives, including the 1H-1,2,4-triazole group, play a significant role in the development of new drugs with various biological activities. They are crucial in the synthesis of compounds with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The review emphasizes the need for new, efficient preparations of triazoles considering green chemistry and sustainability, highlighting the continuous challenge of discovering prototypes for emerging diseases and resistant bacterial strains (Ferreira et al., 2013).
Environmental Chemistry and Sorption Studies
Studies on the sorption of phenoxy herbicides to soil, organic matter, and minerals, including chlorophenols and acrylonitriles, help understand their environmental fate. The review suggests that soil organic matter and iron oxides are relevant sorbents for phenoxy herbicides, with significant implications for their mobility and persistence in the environment (Werner et al., 2012).
properties
IUPAC Name |
(2E)-2-[(4-chlorophenyl)methylidene]-4-methyl-3-oxo-4-(1,2,4-triazol-1-yl)pentanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O/c1-15(2,20-10-18-9-19-20)14(21)12(8-17)7-11-3-5-13(16)6-4-11/h3-7,9-10H,1-2H3/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAKEIRWUMWPLL-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C(=CC1=CC=C(C=C1)Cl)C#N)N2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)/C(=C/C1=CC=C(C=C1)Cl)/C#N)N2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.